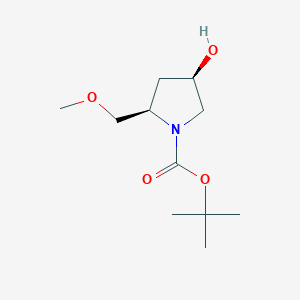

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxymethyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Addition of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve sustainable and scalable synthesis .

Análisis De Reacciones Químicas

Synthetic Modifications of Functional Groups

The compound undergoes targeted transformations due to its tert-butyloxycarbonyl (Boc) protecting group, hydroxyl group, and methoxymethyl side chain.

Hydroxyl Group Reactivity

- Silylation : The hydroxyl group can be protected using tert-butyldimethylsilyl (TBDMS) chloride under basic conditions. For example:

- Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern oxidation conditions, enabling further functionalization .

Methoxymethyl Side Chain

- Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxymethyl group to yield a hydroxymethyl intermediate .

- Substitution Reactions : The methoxymethyl group participates in nucleophilic substitutions under acidic or basic conditions, enabling side-chain diversification .

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine:Conditions :

| Acid | Solvent | Temperature | Yield |

|---|---|---|---|

| 4M HCl | Dioxane | 25°C, 3h | 92% |

| TFA | DCM | 0°C, 1h | 88% |

Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications:

C-2 Position Reactivity

- Borylation : Transition-metal-catalyzed hydroboration introduces boron-containing groups for cross-coupling reactions .

- Cycloaddition : Participation in Ugi reactions with isocyanides and amines generates polycyclic scaffolds .

C-4 Position Reactivity

- Esterification : The hydroxyl group is esterified with acyl chlorides (e.g., acetyl chloride) to form esters .

Stereochemical Transformations

The (2R,4R) configuration influences reaction outcomes:

| Reaction Type | Stereochemical Outcome | Key Reference |

|---|---|---|

| Epoxidation | Retention of configuration | |

| Enzymatic Resolution | Enantiomeric excess ≥98% | |

| Diastereoselective Alkylation | 4:1 dr (syn:anti) |

Comparative Reactivity with Analogues

The methoxymethyl substituent enhances steric hindrance compared to methyl or hydroxymethyl derivatives:

| Derivative | Reaction Rate (k, s⁻¹) | Selectivity |

|---|---|---|

| Methoxymethyl (2R,4R) | 0.45 | High |

| Hydroxymethyl (2R,4S) | 0.32 | Moderate |

| Methyl (2S,4R) | 0.28 | Low |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has been explored for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Neuroprotective Effects

Studies suggest that this compound can provide neuroprotective benefits. Its ability to modulate neurotransmitter systems may offer therapeutic strategies for neurodegenerative diseases.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups and stereochemistry.

Synthesis of Chiral Compounds

This compound can be utilized in the asymmetric synthesis of various chiral molecules. Its chirality is crucial for developing enantiomerically pure drugs.

Ligand Development

The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .

Data Table: Applications Overview

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antiviral activity | |

| Neuroprotective effects | ||

| Organic Synthesis | Synthesis of chiral compounds | |

| Ligand development |

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antiviral activity against specific viruses by disrupting their replication cycle.

Case Study 2: Neuroprotection

In vitro studies highlighted the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and improved survival rates, suggesting potential applications in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (2r,4r)-4-hydroxy-2-(methyl)pyrrolidine-1-carboxylate

- Tert-butyl (2r,4r)-4-hydroxy-2-(ethyl)pyrrolidine-1-carboxylate

- Tert-butyl (2r,4r)-4-hydroxy-2-(propyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a compound with the chemical formula C11H21NO4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxyl and methoxymethyl substituents. Its structural features contribute to its biological properties, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| Boiling Point | Not specified |

| CAS Number | 1146951-37-2 |

| Purity | 95.00% |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and function .

Antitumor Activity

The biological activity of this compound extends into the realm of oncology. Studies have suggested that pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanisms may involve apoptosis induction and the inhibition of angiogenesis .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The modulation of neuroinflammatory responses and oxidative stress has been highlighted as a key mechanism through which these compounds exert their protective effects on neuronal cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents .

- Antitumor Activity : In a preclinical model of breast cancer, a related pyrrolidine derivative was shown to reduce tumor volume significantly when administered in conjunction with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing treatments while reducing side effects .

- Neuroprotection : A recent investigation into neuroprotective agents found that this compound demonstrated a capacity to reduce neuronal apoptosis in models of oxidative stress-induced damage, suggesting its utility in treating conditions like Alzheimer's disease .

Propiedades

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGZZBDJYMUXDT-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.